molecular formula C15H19N5 B6437370 3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine CAS No. 2549010-67-3

3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B6437370
CAS No.: 2549010-67-3
M. Wt: 269.34 g/mol
InChI Key: JWFKOQIXHPNBRG-UHFFFAOYSA-N
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Description

3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could produce partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential as an anti-tubercular agent, as well as its activity against other microbial pathogens.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds such as 3,6-dimethylpyridazine and 3-methyl-6-phenylpyridazine share the pyridazine core but differ in their substituents.

    Piperazine derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)pyridazine have similar piperazine moieties but different ring systems.

Uniqueness

3-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine is unique due to the specific combination of the pyridazine, piperazine, and pyridine rings, which can confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets and can lead to novel therapeutic applications.

Properties

IUPAC Name

3-methyl-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-13-5-6-15(18-17-13)20-10-8-19(9-11-20)12-14-4-2-3-7-16-14/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFKOQIXHPNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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